molecular formula C19H21N5O5 B3558984 9-[2-(3,4-Dimethoxyphenyl)ethyl]-1-methyl-6,7-dihydropurino[7,8-a]pyrimidine-2,4,8-trione

9-[2-(3,4-Dimethoxyphenyl)ethyl]-1-methyl-6,7-dihydropurino[7,8-a]pyrimidine-2,4,8-trione

Cat. No.: B3558984
M. Wt: 399.4 g/mol
InChI Key: HLVCLGTXKDFCEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-[2-(3,4-Dimethoxyphenyl)ethyl]-1-methyl-6,7-dihydropurino[7,8-a]pyrimidine-2,4,8-trione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core fused with a pyrimidine ring and substituted with a dimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[2-(3,4-Dimethoxyphenyl)ethyl]-1-methyl-6,7-dihydropurino[7,8-a]pyrimidine-2,4,8-trione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dimethoxyphenyl Intermediate: The synthesis begins with the preparation of 3,4-dimethoxyphenylacetic acid, which is then converted to its corresponding ethyl ester.

    Coupling Reaction: The ethyl ester is then coupled with a suitable purine derivative under specific reaction conditions, such as the presence of a base and a coupling agent.

    Cyclization: The coupled product undergoes cyclization to form the fused purine-pyrimidine ring system.

    Final Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

9-[2-(3,4-Dimethoxyphenyl)ethyl]-1-methyl-6,7-dihydropurino[7,8-a]pyrimidine-2,4,8-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

9-[2-(3,4-Dimethoxyphenyl)ethyl]-1-methyl-6,7-dihydropurino[7,8-a]pyrimidine-2,4,8-trione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-[2-(3,4-Dimethoxyphenyl)ethyl]-1-methyl-6,7-dihydropurino[7,8-a]pyrimidine-2,4,8-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different biological activity.

    Mescaline: Another compound with a dimethoxyphenyl group, known for its psychoactive properties.

    Bevantolol: A pharmaceutical compound that shares some structural similarities.

Uniqueness

9-[2-(3,4-Dimethoxyphenyl)ethyl]-1-methyl-6,7-dihydropurino[7,8-a]pyrimidine-2,4,8-trione is unique due to its fused purine-pyrimidine ring system and specific substitution pattern, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-6,7-dihydropurino[7,8-a]pyrimidine-2,4,8-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O5/c1-22-16-15(17(26)21-19(22)27)24-9-7-14(25)23(18(24)20-16)8-6-11-4-5-12(28-2)13(10-11)29-3/h4-5,10H,6-9H2,1-3H3,(H,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVCLGTXKDFCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3CCC(=O)N(C3=N2)CCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-[2-(3,4-Dimethoxyphenyl)ethyl]-1-methyl-6,7-dihydropurino[7,8-a]pyrimidine-2,4,8-trione
Reactant of Route 2
Reactant of Route 2
9-[2-(3,4-Dimethoxyphenyl)ethyl]-1-methyl-6,7-dihydropurino[7,8-a]pyrimidine-2,4,8-trione
Reactant of Route 3
Reactant of Route 3
9-[2-(3,4-Dimethoxyphenyl)ethyl]-1-methyl-6,7-dihydropurino[7,8-a]pyrimidine-2,4,8-trione
Reactant of Route 4
9-[2-(3,4-Dimethoxyphenyl)ethyl]-1-methyl-6,7-dihydropurino[7,8-a]pyrimidine-2,4,8-trione
Reactant of Route 5
Reactant of Route 5
9-[2-(3,4-Dimethoxyphenyl)ethyl]-1-methyl-6,7-dihydropurino[7,8-a]pyrimidine-2,4,8-trione
Reactant of Route 6
Reactant of Route 6
9-[2-(3,4-Dimethoxyphenyl)ethyl]-1-methyl-6,7-dihydropurino[7,8-a]pyrimidine-2,4,8-trione

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